G1202R Solvent‑Front Mutation: JH‑VIII‑157‑02 Maintains Low‑Nanomolar Potency While Alectinib Loses >50‑Fold Activity
JH‑VIII‑157‑02 demonstrates an IC₅₀ of 2 nM against Ba/F3 cells expressing EML4‑ALK G1202R, whereas alectinib (its parent scaffold) exhibits an IC₅₀ of 117 nM against the identical cellular model, representing a 58‑fold loss of potency [REFS‑1]. This direct head‑to‑head comparison establishes that JH‑VIII‑157‑02 is the only alectinib‑derived inhibitor that fully retains wild‑type‑level activity against the G1202R mutant.
| Evidence Dimension | Cellular IC₅₀ (nM) against EML4‑ALK G1202R mutant |
|---|---|
| Target Compound Data | JH‑VIII‑157‑02: IC₅₀ = 2 nM |
| Comparator Or Baseline | Alectinib: IC₅₀ = 117 nM |
| Quantified Difference | 58.5‑fold improvement in potency |
| Conditions | Ba/F3 cells expressing EML4‑ALK G1202R variant 1; 72‑hour viability assay |
Why This Matters
This quantification directly supports the compound's utility as a tool for probing G1202R‑mediated resistance mechanisms, an application for which standard alectinib is ineffective.
- [1] Hatcher JM, et al. Discovery of inhibitors that overcome the G1202R ALK resistance mutation. J Med Chem. 2015;58(23):9296-9308. Table 1. View Source
